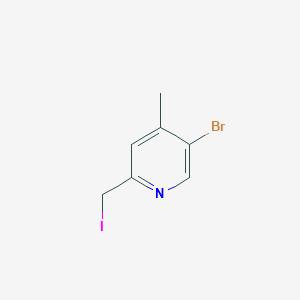

5-Bromo-2-(iodomethyl)-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrIN |

|---|---|

Molecular Weight |

311.95 g/mol |

IUPAC Name |

5-bromo-2-(iodomethyl)-4-methylpyridine |

InChI |

InChI=1S/C7H7BrIN/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3H2,1H3 |

InChI Key |

PPKILFMFSUCOIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)CI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Iodomethyl 4 Methylpyridine and Analogues

Strategies for Regioselective Halogenation of Pyridine (B92270) Rings

The electron-deficient nature of the pyridine nucleus renders it less susceptible to classical electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) derivatives. chemrxiv.orgnih.gov Consequently, harsh reaction conditions are often required, which can lead to a lack of selectivity and the formation of undesired isomeric mixtures. chemrxiv.org To overcome these limitations, various strategies have been developed to achieve regioselective halogenation of the pyridine ring.

Electrophilic Bromination Approaches on Pyridine Nuclei

Electrophilic bromination of pyridines is a challenging transformation that often necessitates the use of potent brominating agents and harsh conditions. chemrxiv.org However, modern synthetic chemistry has seen the development of more nuanced approaches that allow for greater control over the regiochemical outcome of the reaction.

The inherent regioselectivity of electrophilic substitution on unsubstituted pyridine favors the 3-position. However, the presence of directing groups on the ring can override this intrinsic preference, enabling bromination at other positions. While specific examples detailing the directed bromination of methylpyridines are intricate, the principles of using directing groups are well-established for pyridine systems in general. Functional groups such as amino or hydroxyl groups can be installed to direct the electrophilic attack to specific positions. For instance, in the synthesis of related compounds, a multi-step sequence starting from 2-amino-4-methylpyridine (B118599) can be employed, where bromination occurs at the 5-position due to the directing effect of the amino group. This intermediate, 2-amino-5-bromo-4-methylpyridine (B189383), is a valuable precursor for further functionalization. google.com

A notable electrochemical protocol has been developed that utilizes an amino group to direct bromination to the meta-position under mild conditions, avoiding the need for catalysts and harsh oxidants. nih.gov This method highlights the power of directing groups in controlling the regioselectivity of pyridine bromination.

To circumvent the harsh conditions typically required for the bromination of pyridines, various catalytic systems have been explored. These systems aim to enhance the electrophilicity of the bromine source or to activate the pyridine ring towards substitution. Lewis acids are commonly employed to polarize the Br-Br bond, making it more susceptible to nucleophilic attack by the pyridine ring.

An innovative approach involves the activation of pyridine N-oxides. Baran and co-workers have reported a regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source. tcichemicals.comtcichemicals.com This method allows for the C2-bromination of fused pyridines in high yields and with excellent regioselectivity under mild conditions, avoiding the use of highly reactive and hazardous reagents like elemental bromine or POBr₃. tcichemicals.comtcichemicals.com This strategy can be extended to a one-pot oxidation/bromination sequence, further enhancing its synthetic utility. tcichemicals.comtcichemicals.com

| Catalyst/Activator | Brominating Agent | Position | Yield (%) | Reference |

| p-Toluenesulfonic anhydride | Tetrabutylammonium bromide | C2 | High | tcichemicals.comtcichemicals.com |

| Lewis Acids (general) | Br₂ | Various | Variable | chemrxiv.org |

Targeted Iodination of Methyl Groups on Pyridine

The introduction of an iodine atom into the methyl group of a methylpyridine is a key transformation for producing versatile synthetic intermediates like 5-Bromo-2-(iodomethyl)-4-methylpyridine. This requires methodologies that selectively functionalize the alkyl side chain without affecting the aromatic ring.

A prominent method for the functionalization of methyl groups on azaarenes is the iodine-dimethyl sulfoxide (B87167) (DMSO) mediated C(sp³)–H functionalization. researchgate.netresearchgate.netresearchgate.net This reaction proceeds via a Kornblum oxidation mechanism, where the initial step is the iodination of the methyl group to form an alkyl iodide intermediate in situ. researchgate.netresearchgate.net This intermediate is then oxidized by DMSO to the corresponding aldehyde. While the final product in these protocols is often the aldehyde, the initial iodination of the methyl group represents a key oxidative iodination step. This process is advantageous due to its metal-free nature and mild reaction conditions. researchgate.net

The direct conversion of a brominated methylpyridine to its iodomethyl derivative can also be achieved through a Finkelstein-type reaction. A direct synthesis of this compound has been reported starting from 2,5-dibromo-4-methylpyridine. In this procedure, treatment with sodium iodide and acetyl chloride in acetonitrile (B52724) at room temperature affords the desired product after purification. chemicalbook.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,5-Dibromo-4-methylpyridine | NaI, Acetyl Chloride | This compound | Not specified | chemicalbook.com |

The iodine-mediated functionalization of methyl azaarenes, particularly through the iodine-DMSO system, is a powerful tool for C(sp³)–H bond activation. researchgate.netresearchgate.net The reaction is initiated by the formation of an iodinated species from molecular iodine, which then reacts with the methyl group of the azaarene. The resulting iodomethyl derivative is a transient but crucial intermediate in these transformations. researchgate.netresearchgate.net

This methodology has gained popularity due to its operational simplicity and the ability to generate valuable heteroaromatic aldehydes. researchgate.net The entire process can be viewed as an initial iodine-mediated C(sp³)–H functionalization to form an iodomethyl group, which then undergoes further transformation. researchgate.netresearchgate.net This initial iodination step is a testament to the utility of iodine in mediating the selective functionalization of alkyl side chains on pyridine rings.

Synthetic Routes to Halomethyl Pyridine Precursors

The creation of the 2-(iodomethyl) moiety on the pyridine ring is typically achieved through the halogenation of a 2-methyl group or via multi-step sequences involving activated intermediates. These precursors are crucial for the eventual construction of the target molecule.

The direct halogenation of the methyl group at the 2-position of the pyridine ring is a common strategy. However, the reactivity of the pyridine nitrogen can complicate these reactions, often necessitating specific conditions to achieve the desired outcome.

The side-chain halogenation of 2-methylpyridine (B31789) derivatives to form 2-(chloromethyl) or 2-(bromomethyl) pyridines is predominantly achieved through free-radical pathways.

Chlorination: The direct chlorination of the methyl group on 2-chloro-methylpyridine derivatives can be accomplished using chlorine gas in the presence of a radical initiator. google.com Common initiators include aliphatic azo-compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO). google.com Ultraviolet (UV) light can also be used to promote the formation of chlorine radicals. google.com

A significant challenge in this process is the reaction of the basic pyridine nitrogen with the hydrogen chloride (HCl) byproduct, which forms a pyridinium (B92312) hydrochloride salt. google.comgoogleapis.com This salt is significantly less reactive towards radical chlorination, which can stall or inhibit the reaction. google.comgoogleapis.com To overcome this, the reaction is often carried out with continuous neutralization of the generated HCl by adding a basic solution, thereby maintaining the pH in a controlled range (e.g., 0.5 to 3) to ensure the presence of the free base for reaction. googleapis.com

| Substrate Example | Reagents | Initiator | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-methylpyridine | Cl₂ gas | AIBN or BPO | Neutralization of HCl with a basic solution to control pH | 2-Chloro-4-(chloromethyl)pyridine | google.comgoogleapis.com |

| 2-Methylpyridine | Cl₂ gas | UV light | Solvent-free or in an inactive solvent | 2-(Chloromethyl)pyridine | google.com |

Bromination: Side-chain bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or BPO. This method is often preferred for its milder conditions and higher selectivity for mono-bromination compared to using elemental bromine.

An alternative and highly effective strategy for functionalizing the 2-position of pyridines involves the corresponding pyridine N-oxide. The N-oxide group activates the C2 and C4 positions of the ring towards both electrophilic and nucleophilic attack. scripps.edu This enhanced reactivity allows for multi-step sequences to introduce a halomethyl group with high regioselectivity. researchgate.netresearchgate.netumich.edu

A general approach involves the activation of the N-oxide oxygen with an electrophilic reagent, followed by the addition of a nucleophile at the 2-position. For instance, treatment of a pyridine N-oxide with reagents like oxalyl chloride or phosphorus oxychloride (POCl₃) can lead to the formation of 2-chloropyridine (B119429) derivatives. researchgate.net To form a 2-(halomethyl)pyridine, the synthesis can be adapted. For example, a 2-methylpyridine N-oxide can be treated with acetic anhydride, leading to a rearrangement that forms 2-(acetoxymethyl)pyridine. Subsequent hydrolysis to 2-(hydroxymethyl)pyridine followed by treatment with a halogenating agent (e.g., SOCl₂ or PBr₃) yields the desired 2-(halomethyl)pyridine.

This N-oxide strategy is particularly useful for substrates where direct radical halogenation is problematic or yields mixtures of products. researchgate.net

| Starting Material | Step 1 Reagent | Intermediate 1 | Step 2 Reagent | Intermediate 2 | Step 3 Reagent | Final Product | Reference |

|---|---|---|---|---|---|---|---|

| 2-Methylpyridine N-oxide | Acetic Anhydride (Ac₂O) | 2-(Acetoxymethyl)pyridine | Hydrolysis (e.g., HCl, H₂O) | 2-(Hydroxymethyl)pyridine | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)pyridine | scripps.edu |

The synthesis of the core 5-bromo-4-methylpyridine structure is a critical step. The strategic placement of the bromine atom at C5 and the methyl group at C4 can be achieved through various routes, often starting from more readily available pyridine derivatives.

One effective method involves the selective bromination of 2-amino-4-methylpyridine. The amino group at the C2 position directs electrophilic substitution to the C5 position. Using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) allows for the regioselective synthesis of 2-amino-5-bromo-4-methylpyridine in high yield. guidechem.com This method is advantageous as it operates at moderate temperatures (0-50°C) and avoids the formation of di-brominated or other isomeric byproducts. guidechem.com The resulting 2-amino-5-bromo-4-methylpyridine can then be deaminated via a Sandmeyer-type reaction to yield 5-bromo-4-methylpyridine.

Another approach starts with 3,5-dibromo-4-methyl-pyridine. google.com This precursor can undergo a halogen-metal exchange reaction. By treating 3,5-dibromo-4-methyl-pyridine with n-butyllithium at very low temperatures (e.g., -100°C), a lithium-halogen exchange occurs selectively at the 3-position. Quenching this organolithium intermediate with a proton source (like saturated NH₄Cl) would yield 3-bromo-4-methylpyridine. Alternatively, selective removal of the bromine at the 3-position can be achieved through other reductive methods, providing access to the desired scaffold. google.com

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyridine (B92270) Ring System in 5-Bromo-2-(iodomethyl)-4-methylpyridine

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property significantly influences its susceptibility to both electrophilic and nucleophilic attack. The substituents on the ring—a bromine atom at C5, a methyl group at C4, and an iodomethyl group at C2—further modulate this reactivity.

Electrophilic Aromatic Substitution (SEAr) on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. wikipedia.orgyoutube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles and, under the acidic conditions often required for SEAr, the nitrogen is protonated, further increasing this deactivation. wikipedia.orgyoutube.com When substitution does occur, it is typically directed to the 3-position (meta-position).

In this compound, the outcome of an electrophilic attack is governed by the directing effects of the existing substituents:

Methyl group (C4): An activating, ortho, para-directing group.

Bromo group (C5): A deactivating, ortho, para-directing group.

Iodomethyl group (C2): A deactivating group due to the inductive effect of the halogen.

Pyridine Nitrogen: Strongly deactivating, meta-directing (directs to C3 and C5).

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (Deactivating) | meta (to C3, C5) |

| Iodomethyl | 2 | -I (Deactivating) | meta (to C4, C6) |

| Methyl | 4 | +I, +H (Activating) | ortho, para (to C3, C5, N1) |

| Bromo | 5 | -I, +M (Deactivating) | ortho, para (to C4, C6, C2) |

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. quimicaorganica.org This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a good leaving group at these activated positions is crucial.

In this compound, the bromine atom is at the C5 position. This position is not electronically activated for SNAr in the neutral molecule, as the negative charge of the intermediate cannot be delocalized onto the electronegative nitrogen atom. Therefore, direct displacement of the 5-bromo substituent by a nucleophile via a standard SNAr mechanism is unlikely under typical conditions. nih.gov

However, SNAr reactions on halopyridines can be facilitated under high pressure or with microwave irradiation, which can overcome the high activation barriers. acsgcipr.orglookchem.com While positions 2 and 4 are most reactive, reactions at position 3 and 5 are known, albeit they are generally much slower. For the 5-bromo group to act as a leaving group, harsh conditions or activation of the ring system, for instance by N-oxidation or quaternization, would likely be required to sufficiently lower the energy of the transition state.

Transformations of the Halogenated Methyl Group at Position 2

The iodomethyl group at the C2 position is a highly reactive site, primarily due to the nature of the carbon-iodine bond.

The C-I bond is relatively weak, and the iodide ion is an excellent leaving group. Consequently, the carbon atom of the iodomethyl group is highly electrophilic and readily undergoes nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles. This is a common and synthetically useful transformation for 2-(halomethyl)pyridines.

The general reaction can be represented as: Py-CH₂-I + Nu⁻ → Py-CH₂-Nu + I⁻

A diverse range of nucleophiles can be employed, leading to a variety of functionalized pyridine derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | NaOH, KOH | 2-(Hydroxymethyl)pyridine |

| Alkoxides | NaOR | 2-(Alkoxymethyl)pyridine |

| Cyanide | NaCN, KCN | 2-(Cyanomethyl)pyridine |

| Azide | NaN₃ | 2-(Azidomethyl)pyridine |

| Thiolates | NaSR | 2-(Alkylthiomethyl)pyridine |

| Amines | R₂NH | 2-(Aminomethyl)pyridine derivative |

| Carboxylates | RCOO⁻Na⁺ | 2-(Acyloxymethyl)pyridine |

The proximity of the pyridine nitrogen can potentially influence the reaction rate through anchimeric assistance, although this effect is generally more pronounced for reactions at the ring itself.

The low bond dissociation energy of the C-I bond makes the iodomethyl group a precursor for carbon-centered radicals under appropriate conditions. Alkyl iodides are known to generate radicals through various methods, including photochemical cleavage, sonication, or reaction with radical initiators (e.g., AIBN) and a reducing agent. rsc.orgucl.ac.uknih.gov Modern electrochemical methods also provide a green alternative for generating alkyl radicals from alkyl iodides. ucl.ac.ukrsc.org

Once formed, the 5-bromo-4-methylpyridin-2-ylmethyl radical can participate in several types of reactions:

Intermolecular Radical Addition: The radical can add to activated alkenes or alkynes in a Giese-type reaction, forming a new carbon-carbon bond. ucl.ac.uk

Radical Cyclization: If an appropriate unsaturated moiety is present elsewhere in the molecule (or in an added substrate), intramolecular cyclization can occur. researchgate.netmdpi.com

Borylation: Metal-free radical borylation of alkyl iodides has been developed, which could potentially convert the iodomethyl group into a boronic ester. nih.gov

These radical pathways offer a complementary set of transformations to the ionic reactions, allowing for the formation of complex structures under mild conditions.

Reactivity of the Bromine Substituent at Position 5

The bromine atom attached to the pyridine ring at C5 is a versatile handle for synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions. While it is relatively inert to direct nucleophilic substitution as discussed in 3.1.2, it readily participates in reactions that proceed via an oxidative addition mechanism to a low-valent metal center, such as palladium(0).

The most common and powerful of these transformations is the Suzuki-Miyaura cross-coupling reaction . mdpi.com In this reaction, the 5-bromopyridine derivative is coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming carbon-carbon bonds. Studies on the closely related compound, 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki couplings with various arylboronic acids, highlighting the reactivity of the C5-bromo position. mdpi.com

Other important palladium-catalyzed cross-coupling reactions that the 5-bromo group can undergo include:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond. nih.govacs.org

Stille Coupling: Coupling with an organotin reagent.

The general scheme for these reactions is as follows:

Py-Br + R-M → [Pd Catalyst] → Py-R + M-Br (where M can be B(OH)₂, SnR₃, H (for amines), etc.)

These reactions are fundamental in modern organic synthesis and provide a powerful platform for the late-stage functionalization of the pyridine core at the C5 position. jocpr.com

Functionalization of the Methyl Group at Position 4

The methyl group at the C-4 position is also a site for chemical modification, primarily through oxidation or halogenation reactions.

The oxidation of methyl groups on pyridine rings is a common method to introduce carboxylic acid functionalities. acs.org The methyl group at the 4-position of the pyridine ring can be oxidized to a carboxylic acid group using strong oxidizing agents. pvamu.edu The resonance stability of the pyridine ring makes the methyl group susceptible to oxidation. pvamu.edu Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or selenium dioxide. The resulting pyridine-4-carboxylic acid derivative is a valuable building block for further synthesis. The reaction conditions, such as temperature and choice of oxidant, must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring. rsc.org The presence of halogens on the ring can influence the reaction's efficiency.

While the pyridine ring itself is electron-deficient and generally resistant to electrophilic halogenation, the methyl group can undergo halogenation via a free-radical mechanism. nih.gov This process, known as side-chain halogenation, typically requires radical initiators (like AIBN) or UV light in the presence of a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). youtube.com This would convert the 4-methyl group into a 4-(halomethyl) group, providing another reactive handle on the molecule for subsequent nucleophilic substitution reactions. Selective halogenation of the methyl group requires conditions that favor radical pathways over ionic pathways, which might lead to ring halogenation. youtube.com

Interplay of Substituents on Pyridine Ring Reactivity

The reactivity of the this compound molecule is a composite of the individual effects of its substituents, which modulate the electron density and steric environment of the pyridine ring.

The electronic nature of the pyridine ring is significantly influenced by its substituents. nih.gov

Halogens (Bromo and Iodo): Both the bromine atom at C-5 and the iodine atom in the 2-(iodomethyl) group are electron-withdrawing through the inductive effect (-I effect). This effect decreases the electron density on the pyridine ring, making it more electrophilic and less susceptible to electrophilic aromatic substitution. nih.gov The reduced electron density also increases the acidity of the ring protons.

Methyl Group: The methyl group at C-4 is electron-donating through hyperconjugation and a weak inductive effect (+I effect). researchgate.net This effect partially counteracts the electron-withdrawing nature of the halogens by increasing the electron density on the ring, particularly at the ortho and para positions (C-3, C-5). researchgate.net

The net result is a pyridine ring with a complex electronic landscape. The electron-withdrawing halogens deactivate the ring towards electrophiles but activate it towards nucleophilic aromatic substitution, should a suitable leaving group be present. The electron-donating methyl group slightly mitigates this deactivation. This balance of electronic effects governs the regioselectivity of further reactions on the pyridine ring. rsc.orgacs.org

Steric Effects and Regioselectivity

The chemical reactivity of this compound is dictated by the presence of two distinct reactive sites: the iodomethyl group at the 2-position and the bromo group at the 5-position. The interplay between the electronic properties of the pyridine ring and the steric hindrance imposed by the methyl group at the 4-position governs the regioselectivity of its transformations. The outcome of a reaction is highly dependent on the chosen conditions, which determine which of the two reactive centers is targeted.

The two primary pathways for the functionalization of this compound are nucleophilic substitution, primarily at the iodomethyl group, and metal-catalyzed cross-coupling reactions at the bromo-substituted carbon.

Regioselectivity Based on Reaction Type

The inherent differences in the nature of the carbon-halogen bonds are the primary determinant of regioselectivity. The iodomethyl group is an alkyl-like halide attached to a carbon with sp³ hybridization, while the bromo group is an aryl halide attached to a carbon with sp² hybridization.

Nucleophilic Substitution: The C-I bond in the iodomethyl group is significantly weaker and more polarized than the C-Br bond of the pyridine ring. The carbon atom of the -CH₂I group is an excellent electrophilic center for S_N2 reactions. Consequently, treatment with common nucleophiles (e.g., amines, alkoxides, cyanides) leads to the selective substitution of the iodine atom, leaving the bromo group on the pyridine ring intact. This high degree of regioselectivity is a cornerstone of its synthetic utility.

Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, or Heck couplings require a metal catalyst, typically palladium, to activate the aryl-halogen bond. The C-Br bond at the 5-position is well-suited for oxidative addition to a palladium(0) complex, initiating the catalytic cycle. Under these conditions, the iodomethyl group is generally unreactive. This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 5-position of the pyridine ring. Research on similarly structured compounds, like 2-bromo-5-(bromomethyl)thiophene, demonstrates the viability of regioselective Suzuki cross-coupling reactions at the aryl halide position while preserving the benzylic-type halide. nih.gov

The predictable nature of these reactions allows for a high degree of control over the synthesis of more complex molecules, as illustrated in the following table.

| Reaction Type | Reagent Class | Reactive Site | Expected Major Product |

|---|---|---|---|

| Nucleophilic Substitution (S_N2) | Nucleophiles (e.g., R-NH₂, R-O⁻, CN⁻) | 2-(Iodomethyl) group | 5-Bromo-4-methyl-2-(substituted methyl)pyridine |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | 5-Bromo group | 5-Aryl-2-(iodomethyl)-4-methylpyridine |

| Stille Cross-Coupling | Organostannane, Pd catalyst | 5-Bromo group | 5-Substituted-2-(iodomethyl)-4-methylpyridine |

Influence of Steric Effects

The methyl group at the 4-position is ortho to the 5-bromo substituent and exerts a significant steric influence on reactions occurring at that site. This steric hindrance can impede the approach of bulky reagents or catalysts to the C-Br bond.

In the context of palladium-catalyzed cross-coupling reactions, the large, sterically demanding palladium-ligand complex must be able to approach the C-Br bond for the initial oxidative addition step to occur. Studies on the formation of complexes with substituted pyridines have shown that methyl groups positioned ortho to a reaction center can lower reaction rates or formation constants due to steric hindrance. rsc.org This effect is caused by a decrease in the entropy of the transition state. rsc.org

Therefore, the rate of cross-coupling at the 5-position of this compound is expected to be lower than that of a similar compound lacking the 4-methyl substituent. This effect would become more pronounced with increasingly bulky coupling partners or ligands on the palladium catalyst.

Conversely, the 4-methyl group is meta to the 2-(iodomethyl) group and is positioned further away. Its steric influence on nucleophilic attack at the iodomethyl carbon is therefore considered minimal, allowing S_N2 reactions to proceed efficiently.

The impact of this steric hindrance on reaction efficiency is summarized in the hypothetical data presented in the table below.

| Compound | Reaction Type | Steric Hindrance at Reactive Site | Expected Relative Rate |

|---|---|---|---|

| This compound | Suzuki Coupling at C5-Br | High (ortho-methyl group) | Slower |

| 5-Bromo-2-(iodomethyl)pyridine | Suzuki Coupling at C5-Br | Low (no ortho substituent) | Faster |

| This compound | S_N2 at -CH₂I | Minimal (meta-methyl group) | Fast |

Applications of 5 Bromo 2 Iodomethyl 4 Methylpyridine As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The unique architecture of 5-Bromo-2-(iodomethyl)-4-methylpyridine enables the construction of diverse and complex heterocyclic structures, which are prominent scaffolds in medicinal chemistry and materials science. nih.gov

The primary application of this compound is in the synthesis of pyridine (B92270) derivatives bearing multiple, diverse functional groups. The synthetic strategy typically involves a two-stage process:

Nucleophilic Substitution: The 2-(iodomethyl) group is an excellent leaving group, facilitating facile nucleophilic substitution (S_N2) reactions. A wide range of nucleophiles, including alcohols (O-alkylation), amines (N-alkylation), thiols (S-alkylation), and carbanions (C-alkylation), can be employed to introduce a variety of side chains at the 2-position. This initial step introduces the first point of molecular diversity.

Cross-Coupling Reaction: The bromo group at the 5-position is relatively stable under the conditions of nucleophilic substitution. This allows for its subsequent modification using transition-metal catalysis, most commonly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig reactions. mdpi.com This second step introduces another layer of complexity and functionality, such as aryl, heteroaryl, alkynyl, or amino groups.

This sequential functionalization strategy provides a powerful platform for creating libraries of polysubstituted pyridines with tailored electronic and steric properties.

Table 1: Illustrative Sequential Functionalization of this compound

| Step | Reaction Type | Reagents & Conditions | Resulting Moiety at 2-position | Reagents & Conditions for 5-position | Resulting Moiety at 5-position |

| 1a | O-Alkylation | Phenol, K₂CO₃, Acetone | -CH₂-O-Ph | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Aryl |

| 1b | N-Alkylation | Pyrrolidine, Et₃N, THF | -CH₂-N(C₄H₈) | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | Alkynyl |

| 1c | S-Alkylation | Thiophenol, NaH, DMF | -CH₂-S-Ph | Aniline (B41778), Pd₂(dba)₃, BINAP, NaOtBu | Anilino |

| 1d | C-Alkylation | Diethyl malonate, NaOEt, EtOH | -CH₂-CH(CO₂Et)₂ | Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N | Vinyl |

The dual reactivity of this compound is also instrumental in the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring. nih.govmdpi.com This is typically achieved through intramolecular cyclization reactions.

A common synthetic route involves an initial alkylation step to tether a reactive group, followed by an intramolecular cross-coupling reaction. For example, the compound can react with a nucleophile that also contains a group suitable for palladium-catalyzed cyclization, such as an ortho-substituted aniline or phenol. The subsequent intramolecular Buchwald-Hartwig or Suzuki coupling between the bromine at the 5-position and the tethered group leads to the formation of a new ring fused to the pyridine core. This methodology provides access to a variety of important heterocyclic cores, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. mdpi.com

Contributions to Ligand Synthesis for Coordination Chemistry

Pyridine-based structures are fundamental components of ligands in coordination chemistry due to the excellent coordinating ability of the pyridine nitrogen atom. wikipedia.org this compound serves as a valuable precursor for crafting sophisticated ligands for various applications.

The reactive iodomethyl group is ideal for constructing multidentate (or polydentate) ligands, which contain multiple donor atoms capable of binding to a single metal center. By reacting this compound with molecules already containing one or more donor atoms (e.g., other pyridines, imidazoles, amines, or phosphines), chemists can readily assemble bidentate, tridentate, or even higher-denticity ligand frameworks.

For instance, reaction with 2-aminopyridine (B139424) would yield a bidentate N,N'-ligand. Similarly, reaction with bis[2-(2-pyridyl)ethyl]amine (B11069043) could produce a tridentate ligand scaffold. mdpi.com The bromine atom at the 5-position can be retained as a site for further modification or used to tune the electronic properties of the resulting ligand.

The ligands synthesized from this compound are valuable in the field of transition metal catalysis. rsc.org The steric and electronic properties of a ligand are crucial in determining the activity, selectivity, and stability of a metal catalyst. The modular nature of this building block allows for the systematic variation of the ligand structure.

For example, different substituents can be introduced at the 5-position via Suzuki coupling to electronically tune the pyridine ring. mdpi.com This modification influences the electron density on the coordinating nitrogen atom, thereby affecting the properties of the metal center. This fine-tuning is critical for optimizing catalyst performance in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.

Utilization in the Preparation of Advanced Materials and Functional Molecules

The synthetic versatility of this compound extends to the field of materials science. The ability to construct complex, poly-functionalized aromatic and heterocyclic systems allows for the design of molecules with specific photophysical, electronic, or self-assembly properties.

Through sequential Sonogashira and Suzuki coupling reactions, extended π-conjugated systems can be synthesized. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine nitrogen atom can also be used to influence molecular packing in the solid state through hydrogen bonding or to coordinate with metal ions for the formation of metal-organic frameworks (MOFs). The ability to precisely control the molecular architecture through the stepwise functionalization offered by this compound is a key enabling feature for the rational design of such advanced materials.

Precursors for Polymer Chemistry and Macrocycles

The incorporation of pyridine units into polymers and macrocycles can impart unique properties, such as metal-coordinating capabilities, specific photophysical characteristics, and defined conformational geometries. ontosight.aimdpi.comontosight.aidntb.gov.uanih.govresearchgate.netresearchgate.net "this compound" is a promising precursor for such applications due to its dual reactive sites.

The highly reactive iodomethyl group at the 2-position can readily undergo nucleophilic substitution with a variety of difunctional or multifunctional monomers to form pyridine-containing polymers. For instance, it can react with diols, dithiols, or diamines to generate polyethers, polythioethers, and polyamines, respectively, with pendant or in-chain pyridine units. The presence of the bromo substituent at the 5-position offers a site for post-polymerization modification via cross-coupling reactions, allowing for the introduction of further functionalities.

In the realm of macrocycle synthesis, the difunctional nature of "this compound" is particularly advantageous. nih.govrsc.orgmdpi.comnih.govacs.orgresearchgate.netnih.gov It can be employed in high-dilution cyclization reactions with other complementary difunctional building blocks to construct a wide variety of pyridine-containing macrocycles. The bromo group can either be retained in the final macrocycle for subsequent functionalization or be utilized in a pre-cyclization step to introduce another linking arm.

Table 1: Potential Applications in Polymer and Macrocycle Synthesis

| Product Type | Synthetic Strategy | Role of this compound | Potential Properties/Applications |

| Pyridine-Containing Polymers | Nucleophilic substitution polymerization | Monomer with a reactive iodomethyl group for chain growth. | Metal-ion sensing, catalysis, conductive materials. ontosight.aiontosight.ai |

| Functionalized Polymers | Post-polymerization modification | Bromo group allows for functionalization via Suzuki or Sonogashira coupling. | Tunable optical and electronic properties. |

| Bipyridine Macrocycles | Williamson ether synthesis or amine alkylation | Building block for constructing the macrocyclic framework. nih.govrsc.org | Ligands for catalysis, molecular recognition. acs.org |

| Complex Macroheterocycles | Multi-step synthesis involving cross-coupling and cyclization | Versatile intermediate for introducing a functionalized pyridine unit. | Host-guest chemistry, supramolecular assemblies. |

Applications in Chemosensor Development

Pyridine derivatives are frequently incorporated into chemosensors due to the ability of the pyridine nitrogen to coordinate with metal ions, leading to changes in the photophysical properties of the sensor molecule, such as fluorescence or color. scilit.comnih.govresearchgate.netmdpi.comresearchgate.net The specific substitution pattern of "this compound" makes it an attractive scaffold for the design of novel chemosensors.

The iodomethyl group can be used to link the pyridine unit to a fluorophore or chromophore. Upon coordination of an analyte to the pyridine nitrogen, the electronic properties of the pyridine ring are altered, which in turn modulates the emission or absorption characteristics of the attached signaling unit. This provides a mechanism for signal transduction.

Furthermore, the bromo substituent can be used to introduce other binding sites or to tune the electronic nature of the pyridine ring, thereby influencing the selectivity and sensitivity of the chemosensor. For example, a second chelating group could be introduced via a cross-coupling reaction at the bromo position to create a sensor with a specific binding pocket for a target analyte. The development of fluorescent chemosensors for various metal ions has been an active area of research. scilit.comnih.govmdpi.com

Table 2: Potential Roles in Chemosensor Design

| Chemosensor Component | Function of this compound Moiety | Sensing Mechanism | Potential Analytes |

| Receptor Unit | The pyridine nitrogen acts as a binding site for metal ions. | Coordination of the analyte perturbs the electronic structure of the pyridine ring. | Heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cu²⁺). scilit.comnih.govresearchgate.net |

| Linker | The iodomethyl group serves as a reactive handle to attach a signaling unit. | Changes in the receptor are transmitted to the fluorophore/chromophore. | Cations, anions, or neutral molecules. |

| Signal Modifier | The bromo and methyl groups can be modified to fine-tune the sensor's properties. | Steric and electronic effects can enhance selectivity and sensitivity. | Environmentally and biologically relevant species. |

While the direct synthesis and application of "this compound" in these specific contexts require further experimental investigation, its structural features strongly suggest its potential as a highly valuable and versatile building block in the development of advanced materials and sensing technologies. The strategic combination of reactive sites on this functionalized pyridine opens up a rich area for synthetic exploration.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 5-Bromo-2-(iodomethyl)-4-methylpyridine, distinct signals are expected for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromaticity of the pyridine (B92270) ring.

The pyridine ring protons, H-3 and H-6, are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The proton at the C-3 position is expected to be a singlet, while the proton at the C-6 position will also likely appear as a singlet due to the substitution pattern. The electron-withdrawing effects of the bromine and the pyridine nitrogen atom would deshield these protons, shifting their resonances downfield.

The protons of the methyl group (-CH₃) attached to C-4 would give rise to a singlet in the upfield region, likely around δ 2.2-2.6 ppm. The protons of the iodomethyl group (-CH₂I) are expected to produce a singlet further downfield than the methyl group, estimated to be in the range of δ 4.3-4.7 ppm, owing to the deshielding effect of the adjacent iodine atom and the pyridine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (ring proton) | 7.5 - 8.0 | Singlet |

| H-6 (ring proton) | 8.2 - 8.7 | Singlet |

| -CH₂I (iodomethyl) | 4.3 - 4.7 | Singlet |

| -CH₃ (methyl) | 2.2 - 2.6 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-2, C-4, and C-5) will have their chemical shifts influenced by their substituents. The C-2 carbon, bonded to the iodomethyl group, and the C-4 carbon, bonded to the methyl group, are expected in the δ 150-160 ppm and δ 145-155 ppm ranges, respectively. The C-5 carbon, bearing the bromine atom, would likely appear around δ 115-125 ppm. The CH carbons of the ring (C-3 and C-6) are expected around δ 120-140 ppm.

The methyl carbon (-CH₃) is anticipated to give a signal in the upfield region of the spectrum, typically around δ 15-25 ppm. The iodomethyl carbon (-CH₂I) is expected to be significantly shifted downfield due to the "heavy atom effect" of iodine, and its resonance is predicted to be in the range of δ 5-15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (ring carbon) | 155 - 165 |

| C-3 (ring carbon) | 120 - 130 |

| C-4 (ring carbon) | 145 - 155 |

| C-5 (ring carbon) | 115 - 125 |

| C-6 (ring carbon) | 148 - 158 |

| -CH₂I (iodomethyl) | 5 - 15 |

| -CH₃ (methyl) | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, in the case of this compound, where all proton signals are predicted to be singlets, no cross-peaks would be expected, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and iodomethyl groups to their corresponding carbon signals. It would also connect the signals of the H-3 and H-6 protons to their respective carbon atoms on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the substituents to the pyridine ring. For instance, correlations would be expected between the iodomethyl protons and C-2 and C-3, and between the methyl protons and C-3, C-4, and C-5.

Infrared (IR) and Raman Spectroscopy

Vibrational Spectroscopic Signatures

The IR and Raman spectra of this compound would exhibit a series of characteristic absorption and scattering bands corresponding to different vibrational modes of the molecule.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (νC=C and νC=N) are expected in the 1600-1400 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and iodomethyl groups are expected in the 3000-2850 cm⁻¹ range. C-H bending vibrations will appear at lower frequencies.

C-Br and C-I Vibrations: The C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹. The C-I stretching vibration will appear at an even lower frequency, generally in the 500-400 cm⁻¹ range.

CH₃ and CH₂ Vibrations: The methyl group will show characteristic symmetric and asymmetric bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. The iodomethyl group will exhibit scissoring, wagging, and twisting vibrations at lower frequencies.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C and C=N Ring Stretch | 1600 - 1400 |

| CH₃ Bending | 1460, 1380 |

| C-Br Stretch | 600 - 500 |

| C-I Stretch | 500 - 400 |

Correlation of Spectral Data with Molecular Structure

The combined analysis of IR and Raman spectra provides a more complete picture of the vibrational modes. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information. For instance, symmetric vibrations often give rise to strong Raman signals, while asymmetric vibrations tend to be stronger in the IR spectrum. The presence and positions of the characteristic bands for the pyridine ring, methyl, iodomethyl, C-Br, and C-I groups would collectively confirm the molecular structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This is achieved by measuring the exact mass to several decimal places.

For this compound, with a chemical formula of C₇H₇BrIN, HRMS is crucial for confirming its elemental composition. The presence of bromine and iodine, with their characteristic isotopic distributions, further aids in the confirmation. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while iodine is monoisotopic (¹²⁷I). This isotopic signature for bromine results in two molecular ion peaks of nearly equal intensity separated by two m/z units (M and M+2), which is a characteristic feature for monobrominated compounds.

By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confidently assigned. The high accuracy of HRMS allows for the differentiation of the target compound from other potential isobaric species.

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound (C₇H₇BrIN)

| Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |

| [M]⁺ | 326.8852 | 328.8831 |

| [M+H]⁺ | 327.8930 | 329.8909 |

| [M+Na]⁺ | 349.8749 | 351.8728 |

Note: The data in this table is theoretical and serves as an illustrative example of what would be expected from an HRMS analysis.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

For this compound, the fragmentation is expected to be initiated at the weakest bonds and lead to the formation of stable ions. Key expected fragmentation pathways would include:

Loss of the iodine atom: The C-I bond is relatively weak and prone to cleavage, which would result in a significant fragment corresponding to the loss of an iodine radical (•I).

Loss of the bromine atom: Cleavage of the C-Br bond on the pyridine ring would lead to a fragment from the loss of a bromine radical (•Br).

Cleavage of the iodomethyl group: The entire -CH₂I group could be lost, leading to a 5-bromo-4-methylpyridinyl cation.

Ring fragmentation: At higher energies, the pyridine ring itself can fragment, although this is typically less common than the loss of the halogen substituents.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description of Neutral Loss | Expected m/z (for ⁷⁹Br parent) |

| [C₇H₇BrIN]⁺ | Molecular Ion | 326.9 |

| [C₇H₇BrN]⁺ | Loss of •I | 200.0 |

| [C₇H₇IN]⁺ | Loss of •Br | 248.0 |

| [C₆H₆BrN]⁺ | Loss of •CH₂I | 187.0 |

Note: This table presents a simplified, illustrative representation of potential fragmentation pathways.

X-ray Diffraction (XRD) Crystallography

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal can be determined.

This analysis would provide definitive proof of the molecular structure, confirming the substitution pattern on the pyridine ring and the connectivity of the iodomethyl group. Key structural parameters such as bond lengths (e.g., C-Br, C-I, C-N, C-C) and bond angles can be determined with high precision. This data is invaluable for understanding the steric and electronic properties of the molecule.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Density (calculated) | 2.17 g/cm³ |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in the solid-state assembly.

Given the presence of bromine and iodine atoms, halogen bonding is a likely and important interaction. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of a neighboring pyridine ring or a halogen atom on an adjacent molecule (e.g., C-Br···N, C-I···N, C-Br···I).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the molecular properties of pyridine (B92270) derivatives due to its favorable balance of computational cost and accuracy. DFT calculations for 5-Bromo-2-(iodomethyl)-4-methylpyridine typically employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to model the behavior of its electrons.

The initial step in computational analysis involves the geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms, providing insights into bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for subsequent calculations of molecular properties.

Electronic structure analysis delves into the distribution of electrons within the molecule. Key parameters derived from this analysis include the total energy, dipole moment, and the energies of the molecular orbitals. These calculations reveal the molecule's polarity and electronic stability.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Parameter | Value |

|---|---|

| Optimized Total Energy (Hartree) | -2750.45 |

| Dipole Moment (Debye) | 2.15 |

| C-Br Bond Length (Å) | 1.89 |

| C-I Bond Length (Å) | 2.14 |

Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical outcomes of DFT calculations for similar molecules.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. The predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (methyl) | 2980 |

| C=N stretch (pyridine ring) | 1595 |

| C-Br stretch | 650 |

Note: These frequency values are illustrative and based on typical ranges for the indicated functional groups.

Analysis of Reactivity and Reaction Mechanisms

Computational methods are invaluable for understanding the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

Note: The energy values are hypothetical and serve to illustrate the application of FMO theory.

Computational modeling can map out the potential energy surface for a chemical reaction involving this compound. This allows for the identification of reaction intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. This type of analysis is particularly useful for understanding substitution and coupling reactions involving the bromo and iodomethyl groups.

Advanced Computational Approaches for Spectroscopic Data Correlation

Gauge Independent Atomic Orbitals (GIAO) for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts. Theoretical calculations of ¹H and ¹³C NMR spectra are invaluable for confirming molecular structures and understanding the electronic environment of the nuclei.

For this compound, the GIAO method would be employed to predict the chemical shifts of the protons and carbons. The predicted values are influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the electron-donating effect of the methyl group, all attached to the pyridine ring.

Expected ¹H NMR Chemical Shifts: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The proton at position 3 and the proton at position 6 would have distinct chemical shifts due to the different neighboring substituents. The protons of the methyl group and the iodomethyl group would appear in the upfield region.

Expected ¹³C NMR Chemical Shifts: The carbon atoms of the pyridine ring would have chemical shifts in the aromatic region, with the carbons directly attached to the bromine and nitrogen atoms showing significant shifts. The carbon of the methyl group and the iodomethyl group would appear at higher field strengths.

Below is an interactive table presenting the theoretically expected NMR chemical shifts for this compound, based on typical values for similar structures.

| Atom Type | Expected Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 |

| Methyl Protons | 2.0 - 2.5 |

| Iodomethyl Protons | 4.0 - 4.5 |

| Pyridine Ring Carbons | 120 - 160 |

| Methyl Carbon | 15 - 25 |

| Iodomethyl Carbon | 5 - 15 |

Note: The values in the table are hypothetical and represent a general range for educational purposes. Actual experimental or more precise computational values may differ.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. mdpi.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would reveal the following key features:

Negative Potential (Red/Yellow): The most electron-rich region is expected to be around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site is a primary target for electrophilic attack or protonation.

Positive Potential (Blue): The hydrogen atoms of the methyl and iodomethyl groups, as well as the protons on the pyridine ring, are expected to be in electron-deficient regions, making them susceptible to nucleophilic attack. The area around the iodine atom might also exhibit a region of positive potential (a "sigma-hole"), making it a potential halogen bond donor.

Neutral Regions (Green): The carbon backbone of the pyridine ring and the methyl group would likely show a more neutral potential.

The MEP analysis provides crucial insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Charge Distribution and Bond Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. numberanalytics.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. scirp.org This analysis helps in understanding charge transfer, hyperconjugation, and delocalization effects within the molecule. uni-muenchen.de

In this compound, NBO analysis would likely reveal several significant intramolecular interactions:

Lone Pair Delocalization: The lone pair of the nitrogen atom (a donor NBO) can delocalize into the antibonding π* orbitals of the pyridine ring (acceptor NBOs), contributing to the aromatic stability of the ring.

Hyperconjugation: Interactions between the σ bonds of the C-H bonds in the methyl group and the antibonding orbitals of the adjacent C-C bonds of the ring would be observed. Similarly, interactions involving the C-Br and C-I bonds with the ring's π-system are expected.

Stabilization Energies (E(2)): The magnitude of the E(2) values quantifies the strength of these donor-acceptor interactions. Larger E(2) values indicate more significant delocalization and a greater contribution to the molecule's stability. For instance, the delocalization of the nitrogen lone pair into the ring's π* orbitals is expected to have a high E(2) value.

An illustrative table of potential significant NBO interactions is provided below.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C) in ring | High | Lone pair delocalization |

| σ (C-H) of CH₃ | π* (C-C) in ring | Moderate | Hyperconjugation |

| σ (C-Br) | π* (C-C) in ring | Low to Moderate | Hyperconjugation |

| σ (C-I) | π* (C-C) in ring | Low to Moderate | Hyperconjugation |

Note: The E(2) values are qualitative estimates for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. mdpi.com

For a molecule like this compound, a QSAR study would involve calculating a variety of molecular descriptors that quantify different aspects of its structure. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often derived from quantum chemical calculations.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, which describe the branching and connectivity of atoms.

Once these descriptors are calculated for a series of related pyridine derivatives with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. chemrevlett.comchemrevlett.com This model can then be used to predict the biological activity of new, untested compounds, including this compound, thereby guiding the design of more potent molecules. wjpsonline.com

The theoretical basis of QSAR lies in the assumption that the interactions of a molecule with a biological target are governed by its structural and physicochemical properties. By quantifying these properties through molecular descriptors, it becomes possible to predict biological activity and understand the key features responsible for it. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Bromo-2-(iodomethyl)-4-methylpyridine

A comprehensive review of scientific databases and literature reveals no specific research findings for this compound. The available information primarily pertains to its isomer, 5-Bromo-2-iodo-4-methylpyridine.

Emerging Synthetic Strategies for Polyhalogenated Pyridines

While there are no specific emerging synthetic strategies documented for this compound, the broader class of polyhalogenated pyridines is of significant interest in synthetic chemistry. Modern approaches often focus on late-stage functionalization and selective halogenation. rsc.orgnih.gov Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are frequently employed to introduce carbon-carbon bonds at specific positions on the pyridine (B92270) ring. researchgate.netmdpi.com Additionally, methods involving directed ortho-metalation and halogen dance reactions allow for the regioselective introduction of halogens. For the synthesis of polysubstituted pyridines, multicomponent reactions and cycloaddition strategies are also being explored to build the pyridine core with multiple halogen substituents in a single sequence. nih.govresearchgate.net

Untapped Potential in Organic Synthesis and Materials Science

Given the lack of data, the potential of this compound in organic synthesis and materials science remains entirely speculative. Halogenated organic compounds, in general, are valuable intermediates. researchgate.net The presence of both bromine and iodine atoms at different positions could theoretically allow for selective cross-coupling reactions, making it a potentially versatile building block. In materials science, halogenated pyridines can be precursors to conjugated polymers and organic semiconductors, although without experimental data, any potential application for this specific compound is unknown.

Future Prospects for Computational Modeling of Halogenated Heterocycles

Computational modeling is an increasingly powerful tool for predicting the properties and reactivity of halogenated heterocycles. mit.edu Future prospects in this area include the development of more accurate and efficient quantum mechanical methods to predict reaction mechanisms and spectroscopic properties. mdpi.com For compounds like this compound, computational studies could predict its three-dimensional structure, electronic properties, and reactivity, guiding potential synthetic routes and applications. mit.edu Furthermore, molecular dynamics simulations could be used to understand its interactions with biological macromolecules or its behavior in condensed phases, which is crucial for drug design and materials science. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.